(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol
Overview
Description
“(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol”, also known as Farnesylfarnesol, is a chemical compound with the molecular formula C30H50O . It is isolated and purified from plants .
Molecular Structure Analysis
The molecular structure of Farnesylfarnesol is consistent with its molecular formula, C30H50O . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Physical and Chemical Properties Analysis
Farnesylfarnesol has a molecular weight of 426.72 . It is an oil . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis for Pharmacokinetic Studies : A study describes the synthesis of Carbon-14 labeled hexamethyltetracosa-hexaene, known as squalene, for use in pharmacokinetic studies. Efficient labeling approaches were developed to produce [2-14 C]-squalene and [3-14 C]-squalene from a halogenated precursor derived from turbinaric acid (Philippe et al., 2018).
Synthesis of Dolichol-type Compounds : Another study focused on the synthesis of dolichol-related hexa- and heptaprenols, which are structurally similar to hexamethyltetracosa-hexaene (Veselovskii et al., 1989).
Practical Synthesis and NMR Characterization : A practical, multigram synthesis of heptaprenol using a nerol-derived sulfone as a key intermediate was reported, providing a method for the preparation of significant quantities for further research (Hesek et al., 2012).
Biological and Medicinal Applications
Inhibition of Cholesteryl Ester Synthesis : Compounds structurally similar to hexamethyltetracosa-hexaene were found to inhibit cholesteryl ester synthesis in Chinese hamster ovary cells, suggesting potential medicinal applications (Azizah Nur et al., 2020).
Potential in Antiaggregant and Anti-Inflammatory Properties : Certain di-hydroxylated compounds derived from α-linolenic acid with similar geometry to hexamethyltetracosa-hexaene have shown anti-aggregatory and anti-inflammatory properties (Liu et al., 2013).
Physical and Chemical Properties
Investigating Physical Properties : A study explored the physical properties of compounds including hexamethyltetracosane, providing insights into the behavior of similar molecules under various conditions (Nishida et al., 1985).
Dynamics of Interfacial Reactions : Research on the inelastic scattering of OH radicals from the surfaces of squalane and squalene, both structurally related to hexamethyltetracosa-hexaene, provided valuable information on the dynamics of reactions at the gas-liquid interface (Waring et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21-,30-23- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXILURRBPAWICG-UQUNVEFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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